molecular formula C11H15ClN4 B1421143 {2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride CAS No. 1185298-11-6

{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride

Cat. No.: B1421143
CAS No.: 1185298-11-6
M. Wt: 238.72 g/mol
InChI Key: DRPQHNANBCPEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It’s often used in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activities : Novel derivatives of 1,2,4-triazole, including compounds structurally related to "{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]-ethyl}amine hydrochloride," have been synthesized and screened for antimicrobial activities. Some of these compounds showed moderate to good activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

  • Antioxidative Activity : S-substituted derivatives of 1,2,4-triazole-5-thiones have been synthesized and evaluated for their antioxidative activity. One of the compounds demonstrated significant antioxidant activity, outperforming the antibiotic control, suggesting its potential for therapeutic use (Tumosienė et al., 2014).

  • Cancer Cell Migration and Growth Inhibition : Certain 1,2,4-triazole derivatives have been synthesized and tested for their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Some of these compounds inhibited cancer cell migration and showed selectivity towards cancer cells, indicating their potential as antimetastatic candidates (Šermukšnytė et al., 2022).

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis : A microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been reported, demonstrating the versatility of 1,2,4-triazoles as building blocks for creating diverse compounds. This method provides a complementary approach to traditional synthesis methods, enabling the efficient preparation of a library of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (Tan et al., 2017).

  • Efficient Synthetic Pathways : Research has developed efficient synthetic pathways for creating 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing the chemical versatility and potential pharmacological significance of 1,2,4-triazole derivatives (Sun et al., 2010).

Properties

IUPAC Name

2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)14-15-11;/h2-5H,6-7,12H2,1H3,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPQHNANBCPEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride
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{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride
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